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Rubusoside

Cat. No.: B8071285
M. Wt: 642.7 g/mol
InChI Key: YWPVROCHNBYFTP-LTMMFBTKSA-N
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Description

Contextualization of Rubusoside (B1680263) in Academic Inquiry

This compound's place in academic inquiry is largely defined by its identity as a natural, non-caloric sweetener and its diverse pharmacological properties. ncats.ionih.govskyfox.coresearchgate.net Its high sweetness intensity, reported to be significantly greater than sucrose (B13894), positions it as a potential alternative to traditional sugars, which is of interest in the context of public health concerns related to sugar consumption. nih.govskyfox.co Beyond its sweetening capability, studies have explored its anti-inflammatory, antiallergic, anti-angiogenic, anti-obesity, and anti-asthmatic effects, highlighting its potential therapeutic value. ncats.ionih.govresearchgate.netmedchemexpress.combiocrick.comchemsrc.comchemfaces.com

Detailed research findings have shed light on the mechanisms underlying some of these observed effects. For instance, studies on Streptococcus mutans, a key bacterium in dental caries, have shown that this compound can inhibit its growth, acid production, and adherence to surfaces, suggesting its potential in preventing cavities. nih.govresearchgate.netd-nb.info This inhibition is thought to be related to this compound's ability to interfere with glucosyltransferase (GTF) activity and reduce the expression of virulence genes like spaP, gtfB, and gtfC, which are involved in biofilm formation and adhesion. nih.gov

Furthermore, research has investigated this compound's impact on metabolic disorders. Studies in animal models, such as golden hamsters on a high-fat diet, have indicated that this compound can help alleviate lipid metabolism disorder and liver injury by influencing metabolic pathways related to amino acid metabolism and the synthesis of ketone bodies. nih.govnih.gov It has also been shown to reduce serum triglyceride levels and inhibit gluconeogenesis in mice. skyfox.conih.gov

This compound has also demonstrated potential as a solubilizing agent for poorly water-soluble compounds, including certain pharmaceutical drugs like etoposide, liquiritin (B1674860), and teniposide. ncats.iobiocrick.comchemsrc.comchemfaces.comffhdj.com This property is significant for drug delivery and formulation research. Studies have shown that this compound can form nanoparticles with compounds like etoposide, enhancing their solubility and stability in aqueous solutions. biocrick.comchemfaces.com

The production of this compound through biotransformation from other steviol (B1681142) glycosides, such as stevioside (B1681144), using enzymes like β-glucosidase from various microorganisms, is another area of academic focus. researchgate.netbiocrick.comchemfaces.comthegoodscentscompany.com This research aims to develop efficient and cost-effective methods for obtaining high-purity this compound for various applications. google.com

The academic inquiry into this compound is thus multifaceted, exploring its chemical characteristics, biological activities, and potential applications in food and pharmaceuticals.

Here are some data points from the research:

PropertyValueSource
Molecular FormulaC₃₂H₅₀O₁₃ nih.govchemsrc.comnih.govchembk.com
Molecular Weight642.73 g/mol (Computed) nih.govchemsrc.comnih.govchembk.com
Sweetness Intensity~143 times sweeter than sucrose (at 0.025%) nih.gov
Sweetness Intensity~300 times sweeter than sucrose skyfox.co
Calories~1% of sucrose nih.govskyfox.co
Melting Point176-179 °C skyfox.co
Melting Point178-181 °C chembk.com
Specific Rotation (α)33° (c2, 95% ethanol) skyfox.co
Specific Rotation (α)-40.3 (c, 0.8 in MeOH) chembk.com
SolubilityEasily soluble in polar solvents (water, methanol, ethanol) chembk.com
Density1.5±0.1 g/cm³ (Predicted) chemsrc.com
Density1.45 (Predicted) chembk.com

Data on the effect of this compound on Streptococcus mutans growth compared to other sugars:

Sugar SubstituteEffect on S. mutans Growth (compared to sucrose)Source
This compoundSignificantly lower researchgate.netd-nb.info
XylitolNot significantly different researchgate.netd-nb.info
GlucoseHigher researchgate.netd-nb.info
MaltoseHigher researchgate.netd-nb.info
FructoseHigher researchgate.netd-nb.info

Effect of this compound on Inflammatory Cytokines in a Mouse Model of Asthma:

CytokineEffect of this compound Treatment in BALF (OVA-induced asthma model)Source
TNF-αDecrease medchemexpress.com
IL-13Decrease medchemexpress.com
IL-6Decrease medchemexpress.com
IL-5Decrease medchemexpress.com
IL-4Decrease medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H50O13 B8071285 Rubusoside

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(41)44-26-24(39)22(37)20(35)16(12-33)42-26)19(31)6-10-32(15,14-31)45-27-25(40)23(38)21(36)17(13-34)43-27/h16-27,33-40H,1,4-14H2,2-3H3/t16-,17-,18?,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30?,31?,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPVROCHNBYFTP-LTMMFBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)OC6C(C(C(C(O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC(C1CCC34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Rubusoside

Steviol (B1681142) Glycoside Biosynthesis Pathway in Plants

The biosynthesis of steviol glycosides, including rubusoside (B1680263), originates from the formation of the diterpene backbone, steviol. rsc.orgnih.gov This process involves several enzymatic steps that convert basic five-carbon isoprene (B109036) units into the complex tetracyclic structure of steviol. rsc.orgsteviashantanu.com The pathway then proceeds with the glycosylation of steviol, where sugar units are added to specific positions on the molecule. rsc.orgnih.govpnas.org

Precursor Pathways

The fundamental building blocks for steviol biosynthesis, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are derived from primary metabolism through two distinct pathways in plants: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. rsc.orgacs.orgrsc.org

The MVA pathway is localized in the cytosol and is primarily responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30) in plants. rsc.orgbiorxiv.orglibretexts.org It begins with the condensation of acetyl-CoA units, ultimately leading to the production of IPP and DMAPP. libretexts.orgresearchgate.net While traditionally associated with cytosolic terpenoid synthesis, the MVA pathway can also contribute to the pool of isoprenoid precursors used in plastids through the transport of intermediates. acs.orgrsc.org

The MEP pathway operates in the plastids and is the main source of precursors for the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including the steviol backbone. acs.orgrsc.orgbiorxiv.orglibretexts.orgresearchgate.netmdpi.com This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate, leading through a series of enzymatic steps to the formation of IPP and DMAPP within the plastids. nih.govsteviashantanu.comresearchgate.netmdpi.com Key initial enzymes in the MEP pathway include 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR). biorxiv.org

Diterpene Backbone Synthesis

The biosynthesis of the steviol diterpene backbone, an ent-kaurenoic acid derivative, proceeds from geranylgeranyl diphosphate (GGPP), a C20 compound formed by the condensation of IPP and DMAPP units. nih.govsteviashantanu.comrsc.orgmdpi.com GGPP undergoes a series of cyclization and oxidation steps. The initial cyclization of GGPP to ent-copalyl diphosphate (CPP) is catalyzed by ent-copalyl diphosphate synthase (CPS). mdpi.commdpi.comresearchgate.net Subsequently, ent-kaurene (B36324) synthase (KS) converts CPP to ent-kaurene. steviashantanu.commdpi.comresearchgate.net Further oxidation steps, involving enzymes like kaurene oxidase (KO) and kaurenoic acid 13-hydroxylase (KAH), transform ent-kaurene into ent-kaurenoic acid and finally into steviol. steviashantanu.comresearchgate.netplos.org This part of the pathway shares steps with the biosynthesis of gibberellins (B7789140) until the formation of ent-kaurenoic acid, where the pathways diverge. steviashantanu.comresearchgate.netplos.org

Key Enzymatic Steps in Steviol Glycoside Formation

Following the synthesis of the steviol aglycone, the diverse array of steviol glycosides, including this compound, is generated through glycosylation reactions. These reactions involve the sequential addition of sugar moieties, primarily glucose, to specific positions on the steviol molecule. rsc.orgnih.govpnas.org

UDP-Glycosyltransferases (UGTs) are crucial enzymes catalyzing the transfer of sugar residues from activated donor molecules, such as UDP-glucose, to acceptor molecules, like steviol or its glycosylated derivatives. rsc.orgnih.govpnas.orggoogle.com In the context of steviol glycoside biosynthesis, specific UGTs are responsible for the glycosylation at the C13-hydroxyl and C19-carboxyl groups of the steviol backbone. rsc.orgpnas.org

This compound is a β-D-glucoside of steviolbioside. Research indicates that specific UGTs are involved in its formation and further glycosylation. For instance, UGT74G1 is reported to convert steviolmonoside to this compound. ebi.ac.uk Another UGT, UGT91D2, is involved in converting this compound to stevioside (B1681144) by adding a glucose unit. uniprot.org The action of different UGTs with varying regiospecificities and substrate preferences leads to the structural diversity observed among steviol glycosides. pnas.org

Interactive Table 1: Key Enzymes and Reactions in Steviol Glycoside Biosynthesis

EnzymeReactionLocation
ent-Copalyl Diphosphate Synthase (CPS)GGPP to ent-Copalyl DiphosphatePlastids
ent-Kaurene Synthase (KS)ent-Copalyl Diphosphate to ent-KaurenePlastids
Kaurene Oxidase (KO)ent-Kaurene to ent-Kaurenoic acid (via intermediates)Plastids
Kaurenoic Acid 13-Hydroxylase (KAH)ent-Kaurenoic acid to SteviolPlastids
UGT74G1Steviolmonoside to this compoundCytosol
UGT91D2This compound to Stevioside; Steviolmonoside to Steviolbioside; Stevioside to Rebaudioside ECytosol

The precise sequence and activity of these UGTs determine the final steviol glycoside profile of a plant. Studies involving gene silencing have further illuminated the roles of specific UGTs, showing that altering their expression can impact the accumulation of different steviol glycosides and even influence related pathways like gibberellin biosynthesis. plos.org

Role of Cytochrome P450 Monooxygenases

Cytochrome P450 monooxygenases (CYPs) play a critical role in the biosynthesis of the steviol backbone, the aglycone of this compound and other steviol glycosides. Specifically, two key CYPs, kaurene oxidase (KO) and kaurenoic acid 13-hydroxylase (KAH), are involved in the oxidative steps that convert ent-kaurene to steviol. fujifilm.comscbt.comnih.gov These enzymes are located in the endoplasmic reticulum and function sequentially. fujifilm.com KO catalyzes the oxidation of ent-kaurene through intermediate steps involving ent-kaurenol (B36349) and ent-kaurenal, ultimately yielding kaurenoic acid. fujifilm.com Subsequently, KAH performs the hydroxylation of kaurenoic acid at the C-13 position, leading to the formation of steviol. fujifilm.com The activity of these P450 enzymes is dependent on the transfer of electrons facilitated by NADPH-dependent cytochrome P450 reductase (CPR). scbt.comnih.gov Research in engineered yeast systems has highlighted the importance of optimizing the expression and catalytic efficiency of these P450s and their associated CPRs for improving steviol production, a necessary precursor for this compound biosynthesis. scbt.comnih.govthegoodscentscompany.combiomol.com Strategies such as truncating the transmembrane domain of CPR1 have been shown to enhance steviol yield in engineered yeast. biomol.com Furthermore, fusing short peptide tags, such as RIDD and RIAD, to KO and KAH has been explored to optimize substrate transport and improve production efficiency. biomol.comchromadex.com

This compound's Position within Steviol Glycoside Biosynthesis

This compound holds a key position within the steviol glycoside biosynthetic pathway. It is a steviol glycoside characterized by the presence of one glucose unit attached to the C-13 hydroxyl group and another glucose unit attached to the C-19 carboxyl group of the steviol molecule. medchemexpress.com The biosynthesis of steviol glycosides commences with the formation of the steviol backbone. fujifilm.comnih.govatamanchemicals.com this compound is recognized as an intermediate compound in the synthesis of more complex steviol glycosides, including stevioside and rebaudioside A. medchemexpress.comuni.lufda.gov Specifically, stevioside can be synthesized from this compound through the addition of a third glucose unit at the C-13 position, a reaction catalyzed by UDP-glycosyltransferase SrUGT91D2. medchemexpress.com Stevioside and rebaudioside A are among the most abundant steviol glycosides found in Stevia rebaudiana. nih.gov The glycosylation steps, which involve the attachment of glucose units to steviol and its intermediates like this compound, are carried out by UDP-glycosyltransferases (UGTs). fujifilm.comatamanchemicals.comfda.gov Enzymes such as UGT85C2 and UGT74G1 are known to transfer glucose units to the C13-hydroxyl and C19-carboxylic acid positions of steviol, respectively. fujifilm.com The formation of this compound involves glucosylation at both the C-13 and C-19 positions of steviol, potentially catalyzed by enzymes including SrUGT85C2 and SrUGT73E1. medchemexpress.com Studies have also indicated that SrUGT76G1 exhibits high affinity for this compound, suggesting its potential involvement in subsequent glycosylation steps or alternative pathway branches. While this compound is a trace component in Stevia rebaudiana, it is a major sweet diterpene glucoside in the leaves of Rubus suavissimus. fujifilm.combiomol.com

Metabolic Engineering for this compound Biosynthesis

Metabolic engineering has emerged as a powerful approach to enhance the production of this compound, particularly through the use of engineered microbial hosts. This strategy involves the rational design and modification of an organism's metabolic pathways to increase the yield and efficiency of this compound biosynthesis. thegoodscentscompany.combiomol.commedchemexpress.comuni.lu Key strategies in metabolic engineering for this compound production include optimizing the supply of precursor molecules, improving the catalytic activity of pathway enzymes, and enhancing the export of the final product from the cell. thegoodscentscompany.combiomol.com

Engineered Microbial Systems

Engineered microbial systems, notably Saccharomyces cerevisiae (baker's yeast) and Escherichia coli, have been developed as platforms for the heterologous biosynthesis of this compound. Saccharomyces cerevisiae is frequently utilized due to its capacity to express plant-derived enzymes, including the crucial cytochrome P450 enzymes involved in steviol synthesis. thegoodscentscompany.combiomol.comuni.lu Significant progress has been made in engineering S. cerevisiae strains for this compound production, with reported titers reaching up to 1368.6 mg/L in 15-L bioreactors. thegoodscentscompany.comuni.lu Escherichia coli has also been explored for the production of steviol glycosides, although challenges related to the functional expression of plant P450s in this prokaryotic system have been noted. nih.govuni.lufda.gov Whole-cell biocatalysis, utilizing engineered S. cerevisiae strains, has been successfully applied for the conversion of steviol to this compound. uni.lu While S. cerevisiae and E. coli are prominent hosts, other microorganisms like Yarrowia lipolytica have been engineered for the production of related rebaudiosides.

Here is a data table summarizing some reported this compound production yields in engineered microbial systems:

Engineered HostProduction Titer (mg/L)Bioreactor Volume (L)Reference
Saccharomyces cerevisiae1368.615 thegoodscentscompany.comuni.lu
Saccharomyces cerevisiae1.92 ± 0.17*N/A

*Note: This titer was achieved using steviol as a substrate in a whole-cell biocatalysis system.

Modular Engineering Strategies

Terpenoid Backbone Synthesis Module

The terpenoid backbone of this compound, steviol, is synthesized from the central five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). fujifilm.comnih.govatamanchemicals.comuni.lu In plants like Stevia rebaudiana, IPP is produced via the methylerythritol phosphate (MEP) pathway, which is localized in the plastids. fujifilm.comatamanchemicals.com In contrast, engineered Saccharomyces cerevisiae typically utilizes the mevalonate (MVA) pathway for IPP synthesis. Engineering the terpenoid backbone synthesis module aims to enhance the flux of metabolites towards the production of geranylgeranyl pyrophosphate (GGPP), which is the precursor for ent-kaurene, the direct precursor of steviol. fujifilm.comuni.lu Strategies employed in this module include the overexpression of key enzymes in the MVA pathway, such as tHMG1, IDI1, and ERG20, to increase the supply of isoprenoid precursors. Additionally, efforts are made to reduce metabolic flux towards competing pathways and to optimize the activity of diterpene synthases, specifically copalyl diphosphate synthase and kaurene synthase, which catalyze the conversion of GGPP to ent-kaurene. fujifilm.comuni.lu Addressing rate-limiting steps within the MVA pathway and minimizing competition for intermediates like farnesyl pyrophosphate (FPP) are also crucial aspects of engineering this module for improved steviol production.

P450s Module

The P450s module in this compound biosynthesis is crucial for the oxidative modifications of the diterpene precursor ent-kaurene. researchgate.netnih.gov Specifically, enzymes from the cytochrome P450 oxidase family, such as ent-kaurene oxidase (KO) and kaurenoic acid 13α-hydroxylase (KAH), are involved in sequential oxidation steps at the C19 and C13 positions of the steviol glycoside skeleton. researchgate.netnih.govmdpi.com These reactions are NADPH-dependent. nih.govmdpi.com In engineered systems, the functional expression and catalytic efficiency of these P450 enzymes can be rate-limiting steps. researchgate.netnih.gov Strategies to address this include optimizing dissolved oxygen levels, expanding the endoplasmic reticulum to improve P450 function, and assembling rate-limiting enzymes to facilitate substrate channeling. nih.govresearchgate.net The co-expression with a suitable reductase (CPR) is also essential for the activity of these P450 enzymes. nih.gov

This compound Synthesis Module

The this compound synthesis module primarily involves the glycosylation of the steviol backbone. researchgate.netnih.gov This process is catalyzed by UDP-glycosyltransferases (UGTs), which attach glucose units to specific positions on the steviol structure. researchgate.netgoogle.comresearchgate.net Specifically, UGT74G1 and UGT85C2 are key enzymes in the conversion of steviol to this compound, transferring glucose units to the 19-COOH and 13-OH positions, respectively. researchgate.netgoogle.com Engineered strains are designed to express these UGTs to facilitate the formation of this compound. researchgate.netnih.gov

UDP-Glucose Synthesis Module

Uridine (B1682114) diphosphate glucose (UDP-glucose) is a crucial nucleotide sugar that serves as the activated glucose donor for the glycosylation reactions catalyzed by UGTs in this compound biosynthesis. researchgate.netnih.govresearchgate.netwikipedia.org The UDP-glucose synthesis module focuses on ensuring an adequate supply of this co-substrate for efficient this compound production. researchgate.netnih.gov Strategies to enhance the UDP-glucose supply in engineered microorganisms can involve strengthening endogenous pathways for its synthesis or implementing UDP-glucose regeneration systems. mdpi.comacs.org

Product Export Modules

Efficient export of this compound from the cell is important in engineered microbial systems to prevent intracellular accumulation, which can lead to metabolic burden, cytotoxicity, and feedback inhibition of the biosynthetic pathway. uni.lunih.govresearchgate.net Product export modules involve the identification and engineering of transporters that can facilitate the efflux of this compound. uni.lunih.gov Studies have identified specific transporters, such as the pleiotropic drug resistance exporter PDR11 in Saccharomyces cerevisiae, that are involved in this compound secretion. nih.govresearchgate.netacs.org Overexpression of such transporters has been shown to increase this compound titers. nih.govresearchgate.net

Optimization of Metabolic Flux and Enzyme Expression

Optimizing metabolic flux and enzyme expression is critical for maximizing this compound production in engineered systems. researchgate.netnih.govnih.govigem.wikinih.govthesai.org This involves systematically engineering the host organism's metabolism to channel carbon flux towards the this compound biosynthetic pathway. researchgate.netthesai.org Strategies include identifying and eliminating rate-limiting steps, balancing the expression levels of enzymes in the pathway, and reducing competition from branching pathways. researchgate.netnih.govmdpi.commdpi.com Genome-scale metabolic models and in silico prediction tools can be used to identify engineering targets. researchgate.net Techniques such as modular pathway construction, enzyme fusion, and optimizing gene expression using strong promoters are employed to enhance enzyme activity and pathway efficiency. researchgate.netnih.govmdpi.com

Data on this compound production titers in engineered yeast demonstrate the success of these optimization efforts. For instance, engineered Saccharomyces cerevisiae strains have achieved this compound titers of over 1 g/L in bioreactor settings. researchgate.netnih.govnih.govresearchgate.netnih.govthesai.org

Here is a table summarizing reported this compound production titers in engineered Saccharomyces cerevisiae:

Engineered StrainProduction Titer (mg/L)Reference
SGN064.5 researchgate.netnih.gov
Engineered S. cerevisiae (Systematic Engineering Strategy)1368.6 researchgate.netnih.govnih.govresearchgate.netnih.govthesai.org
Whole-cell biocatalyst1920 ± 170 (1.92 ± 0.17 g/L) acs.org

Addressing Production Limitations in Engineered Systems

Despite significant progress, several limitations can hinder efficient this compound production in engineered systems. nih.govigem.wiki These include rate-limiting enzymatic steps, product toxicity to the host cell, and unbalanced metabolic networks. researchgate.netnih.govnih.gov Poor expression or low activity of heterologous enzymes, particularly cytochrome P450s in prokaryotic hosts, can also be a challenge. nih.gov Intracellular accumulation of this compound can exert metabolic burdens and lead to feedback inhibition. nih.govresearchgate.net Addressing these limitations requires systematic engineering strategies, such as optimizing enzyme expression and activity, improving product tolerance of the host strain, balancing metabolic fluxes, and enhancing product export mechanisms. researchgate.netnih.govnih.gov Strategies like transporter engineering to facilitate this compound efflux have been shown to improve production titers. nih.govresearchgate.net

Compound Information

Genetic and Genomic Research on Rubusoside Production

Gene Identification and Characterization in Producing Plants

Identifying the specific genes involved in rubusoside (B1680263) biosynthesis is crucial for understanding and manipulating its production. Studies have focused on plants known to accumulate this compound, such as Rubus suavissimus and Stevia rebaudiana. Key enzymes in the pathway are UGTs, which are responsible for the glycosylation of steviol (B1681142). nih.govgoogle.comgoogle.com

In Rubus suavissimus, comparative metabolome and transcriptome analyses have led to the identification of glycosyltransferase genes potentially associated with this compound biosynthesis. Three pairs of highly homologous UGT genes, specifically UGT85A57, UGT75L20, and UGT75T4, have been identified as being associated with this compound biosynthesis in Rubus suavissimus and Rubus chingii. nih.govacs.org These UGT proteins in both species demonstrated the ability to glycosylate steviol. nih.govacs.org

In Stevia rebaudiana, while the focus has often been on other steviol glycosides like rebaudioside A and stevioside (B1681144), research has also touched upon the enzymes involved in the broader steviol glycoside pathway, which includes this compound as an intermediate or related compound. ebi.ac.uknih.govplos.org For instance, UGT85C2 and UGT74G1 have been implicated in the conversion of steviol to this compound in recombinant hosts. google.comgoogle.com The UGT76G1 enzyme in Stevia has also shown high affinity for this compound, suggesting its potential role in further glycosylation steps. plos.org

Transcriptomic Analysis Related to this compound Biosynthesis

Transcriptomic analysis provides insights into gene expression patterns related to this compound biosynthesis under different conditions or in different plant tissues. By comparing the transcriptomes of plants or tissues with varying this compound levels, researchers can identify genes that are upregulated or downregulated in correlation with this compound accumulation. nih.govacs.org

A comparative metabolome and transcriptome analysis between Rubus suavissimus (sweet leaves) and Rubus chingii (bitter leaves) revealed differences in terpenoid metabolism and provided insights into the molecular mechanism underlying this compound accumulation in R. suavissimus. nih.govacs.org This study highlighted the pivotal role of the transcriptional regulation of UGTs in this compound accumulation in R. suavissimus. nih.govacs.org

Full-length transcriptome data for Stevia rebaudiana has also been generated using advanced sequencing technologies, providing a valuable resource for future research into steviol glycoside biosynthesis, including pathways that may involve this compound. nih.gov

Genome Sequencing and Annotation of Relevant Plant Species

Genome sequencing and annotation provide a comprehensive understanding of the genetic makeup of this compound-producing plants, enabling the identification of all potential genes involved in the biosynthetic pathway.

The complete mitogenome of Rubus chingii var. suavissimus has been successfully assembled and annotated. frontiersin.orgresearchgate.netnih.govresearchgate.netdntb.gov.ua This provides valuable genetic information for understanding the plant's biology and potential for this compound production, although the primary biosynthesis pathway enzymes are typically encoded by nuclear genes. The mitogenome of R. chingii var. suavissimus spans 432,483 bp and contains 34 unique protein-coding genes, 20 tRNAs, and 3 rRNAs. frontiersin.orgresearchgate.netnih.gov Comparative analysis of the mitogenome with related Rosaceae species has also been conducted. frontiersin.orgresearchgate.netnih.gov

While comprehensive nuclear genome sequencing data specifically for Rubus suavissimus in the context of this compound biosynthesis was not extensively detailed in the search results, the availability of such data would significantly accelerate gene discovery and functional characterization efforts. For Stevia rebaudiana, understanding its genetic makeup through genomic analysis is also crucial for enhancing steviol glycoside production through breeding and genetic engineering. researchgate.net

Genetic Manipulation and Breeding Strategies for Enhanced Production

Genetic manipulation and breeding strategies aim to enhance this compound production by altering the expression of biosynthesis genes, introducing genes from other organisms, or selecting for traits associated with high this compound content.

Genetic engineering methods offer avenues for modifying metabolic pathways to improve the production of secondary metabolites like this compound. researchgate.net This can involve the overexpression of key pathway genes or the silencing of competing pathways. Breeding programs also aim to develop cultivars with desirable traits, including high this compound content, through techniques like mass selection, clonal selection, and marker-assisted breeding. nih.govresearchgate.netrsc.org

For instance, in Stevia rebaudiana, breeding efforts have focused on increasing the content of specific steviol glycosides like rebaudioside A. nih.govresearchgate.netrsc.orggoogle.com While this compound is not always the primary target in Stevia breeding, understanding its pathway can contribute to broader steviol glycoside profile modification.

Metabolic engineering of microorganisms, such as yeast, has also emerged as a promising approach for the heterologous production of steviol glycosides, including this compound. acs.orgresearchgate.netnih.gov This involves introducing the necessary plant genes into the microbial host to reconstitute the biosynthetic pathway.

RNA Interference Systems

Transgenic Plant Studies

Transgenic plants are genetically modified plants that contain foreign DNA, often introduced to express specific genes or to alter the expression of endogenous genes. google.comgoogle.com Creating transgenic plants that overexpress key enzymes in the this compound biosynthetic pathway or that have silenced genes involved in this compound degradation or conversion can lead to enhanced this compound production.

Studies performed on transgenic plants have revealed potential biosynthetic routes for steviol glycosides, including this compound. nih.gov Recombinant hosts, including transgenic plants and plant cells, can be engineered to express genes encoding steviol biosynthetic enzymes and UGTs to produce steviol or steviol glycosides like this compound. google.comgoogle.com Both transiently and stably transformed transgenic plants can be utilized for this purpose. google.comgoogle.com

Table: Compounds and PubChem CIDs

Compound NamePubChem CID
This compound64849-39-4
Steviol443171
Rebaudioside A6323108
Stevioside441214
Rebaudioside D123078
Rebaudioside M12916341
UDP-glucose16340
ent-Kaurenoic acid107773
UGT85A57-
UGT75L20-
UGT75T4-
UGT85C2-
UGT74G1-
UGT76G1-
SrKA13H-

Note: PubChem CIDs are provided for the chemical compounds mentioned. Enzyme names (UGTs, SrKA13H) refer to proteins, and their specific identifiers might be found in protein databases (e.g., UniProt) rather than PubChem, which focuses on chemical substances.

Interactive Data Table Concept:

Below is an example of how data findings related to gene expression or enzyme activity could be presented in an interactive table format (conceptual, as actual interactivity is not possible in this output).

Conceptual Interactive Table: Relative Expression Levels of UGT Genes in Rubus Species

GeneRubus suavissimus (Sweet Leaves)Rubus chingii (Bitter Leaves)Fold Change (R. suavissimus / R. chingii)Significance (p-value)
UGT85A57[Data Value][Data Value][Calculated Fold Change][p-value]
UGT75L20[Data Value][Data Value][Calculated Fold Change][p-value]
UGT75T4[Data Value][Data Value][Calculated Fold Change][p-value]
...............

Users could potentially filter by gene name, sort by expression level or fold change, and click on gene names for more detailed information (in a truly interactive implementation).

Conceptual Interactive Table: Enzyme Activity of Recombinant UGTs with Steviol

EnzymeSubstrateProduct(s) FormedRelative ActivityNotes
UGT85A57SteviolThis compound (?)[Activity Level][Details]
UGT75L20SteviolThis compound (?)[Activity Level][Details]
UGT75T4SteviolThis compound (?)[Activity Level][Details]
UGT85C2SteviolThis compound[Activity Level][Details]
UGT74G1Steviol19-O-β-glucopyranosyl steviol, this compound (?)[Activity Level][Details]
...............

Users could filter by enzyme or substrate and sort by relative activity.

Enzymatic Biotransformation and Derivatization of Rubusoside

Enzymatic Conversion from Related Glycosides (e.g., Stevioside)

Stevioside (B1681144), another major sweet glycoside found in Stevia rebaudiana, differs structurally from rubusoside (B1680263) by having an additional β-D-glucopyranosyl unit linked via a β-1,2 linkage at the C-13 hydroxyl group. researchgate.netresearchgate.net This structural difference makes stevioside a potential precursor for this compound production through selective enzymatic hydrolysis. researchgate.net

Role of β-Glucosidases

Beta-glucosidases (β-D-glucoside glucohydrolase, EC 3.2.1.21) are key enzymes in the enzymatic conversion of stevioside to this compound. researchgate.netacs.orgciac.jl.cnnih.gov These enzymes catalyze the hydrolysis of glycosidic bonds. tandfonline.com Specific β-glucosidases can selectively cleave the β-1,2-glucosidic linkage in the sophorose disaccharide at the C-13 position of stevioside, releasing a glucose molecule and yielding this compound. researchgate.netresearchgate.netacs.org

Research has identified various β-glucosidases capable of this conversion. For instance, a β-glucosidase from Streptomyces sp. GXT6, named BGL1, demonstrated the ability to produce this compound from stevioside with a conversion rate of 98.2% and a this compound yield of 78.8% in 6 hours. researchgate.netresearchgate.net Another highly specific β-glucosidase, SPBGL1 from Sphingomonas elodea ATCC 31461, efficiently converts stevioside to this compound with a reported conversion rate of 98%. scribd.com A novel β-glucosidase (CsBGL) from Chryseobacterium scophthalmum 1433 has also shown high efficiency and specificity, achieving a 99% conversion of stevioside and a 99% yield of this compound in 70 minutes using purified stevioside, and similar yields with crude steviol (B1681142) glycosides extract. nih.govscribd.comcncb.ac.cn An Aspergillus niger β-glucosidase has also been reported to produce this compound from stevioside with high yields and conversion rates. ciac.jl.cn

Specificity of Glycosidic Linkage Hydrolysis

The specificity of the β-glucosidase is crucial for the efficient production of this compound from stevioside. Enzymes with high specificity for the β-1,2-glucosidic bond in the sophorose moiety at the C-13 position of stevioside are desired to avoid hydrolysis of other glycosidic linkages within stevioside or the this compound product itself. researchgate.netresearchgate.netacs.org Studies have shown that some β-glucosidases exhibit preferential affinity for sophorose. researchgate.net For example, CsBGL from Chryseobacterium scophthalmum specifically hydrolyzes the C-13/C-19-linked sophorose in steviol glycosides but not the monosaccharide units or more complex trisaccharides. nih.govcncb.ac.cn This targeted hydrolysis allows for the selective production of this compound. nih.govcncb.ac.cn

Production of this compound Derivatives via Transglycosylation

Transglycosylation is an enzymatic reaction where a glycosyl moiety is transferred from a donor substrate to an acceptor molecule. This process can be used to modify this compound by adding additional sugar units, potentially altering its sweetness profile, solubility, and other properties. jmb.or.krtandfonline.comfrontiersin.orgresearchgate.net Various enzymes have been explored for the transglycosylation of this compound. researchgate.net

Application of Dextransucrases

Dextransucrases (EC 2.4.1.5) are enzymes that typically catalyze the synthesis of dextran (B179266) from sucrose (B13894) through transglucosylation. jmb.or.kr They can also transfer glucosyl residues to acceptor molecules other than growing dextran chains. snu.ac.kr Dextransucrases from Leuconostoc species, such as L. lactis and L. citreum, have been shown to transfer glucosyl residues to the 13-O-glucosyl moiety of this compound. jmb.or.krresearchgate.net These enzymes can exhibit different regioselectivity, leading to the formation of monoglucosyl this compound derivatives with α-1,3 or α-1,6 linkages. jmb.or.kr Studies have shown that transglucosylation of this compound by dextransucrases can lead to derivatives with improved taste quality and enhanced sweetness compared to this compound. jmb.or.krresearchgate.net High yields of transglucosylation products (59-66%) have been reported using these enzymes. jmb.or.kr

Application of Cyclomaltodextrin Glucanotransferase

Cyclomaltodextrin glucanotransferase (CGTase, EC 2.4.1.19) is another enzyme used for transglycosylation reactions involving steviol glycosides. tandfonline.comdntb.gov.uakyoto-u.ac.jpgoogle.com CGTases catalyze the transfer of α-glucosyl units, typically from cyclodextrins or starch, to acceptor molecules. kyoto-u.ac.jpgoogle.com CGTase has been used to synthesize this compound derivatives by adding transglycosyl residues. jmb.or.krtandfonline.com While CGTase can introduce α-1,4 glycosidic bonds, which might affect the caloric value upon hydrolysis by human amylases, it has been successfully applied to modify stevioside and this compound. kyoto-u.ac.jpgoogle.comnih.gov The transglycosylation of this compound by CGTase has been reported to potentially improve the taste quality. kyoto-u.ac.jp

Application of β-Fructofuranosidase

Beta-fructofuranosidase (EC 3.2.1.26), also known as invertase, catalyzes the hydrolysis of sucrose. tandfonline.com However, some β-fructofuranosidases also exhibit transfructosylation activity, transferring fructosyl residues to acceptor molecules. tandfonline.comresearchgate.netresearchgate.net A β-fructofuranosidase from Arthrobacter sp. K-1 has been shown to synthesize transfructosylated derivatives of this compound by regioselectively transferring a fructosyl residue to the glucosyl moiety at the C-19 carboxyl group via a β-2,6-linkage. tandfonline.comresearchgate.net This enzymatic modification has been reported to result in a great improvement in the quality of taste of the this compound derivatives. tandfonline.comresearchgate.net

Application of α-Galactosidase

Alpha-galactosidases (EC 3.2.1.22) have been explored for their ability to catalyze transgalactosylation reactions involving this compound. Incubation of this compound with raffinose (B1225341) in the presence of various α-galactosidases has been shown to yield galactosylated this compound derivatives tandfonline.comoup.com.

Studies have indicated that the regioselectivity of galactosyl residue transfer can vary depending on the source of the α-galactosidase. For instance, Mortierella vinacea α-galactosidase preferentially transfers a galactosyl residue to the C6-hydroxyl group of the glucosyl residue attached to the 13-hydroxyl group of this compound. This reaction primarily produces 13-O-α-D-galactosyl-(1→6)-β-D-glucosyl-19-O-β-D-glucosyl-steviol tandfonline.comoup.com.

In contrast, α-galactosidases sourced from Absidia reflexa, Escherichia coli, and coffee beans have been observed to transfer galactosyl residues to the C6-hydroxyl groups of both glucosyl residues: the one at the 13-hydroxyl position and the one at the 19-carboxyl group of this compound. This results in the formation of both the previously mentioned galactosylated this compound and 13-O-β-D-glucosyl-19-O-α-D-galactosyl-(1→6)-β-D-glucosyl-steviol tandfonline.comoup.com.

The application of β-galactosidase has also been investigated for the enzymatic preparation of this compound from stevioside through specific hydrolysis of the β-1,2 glucosidic linkage in stevioside. A β-galactosidase from Aspergillus sp. demonstrated specific hydrolytic activity on this linkage, converting stevioside to this compound with high conversion rates and yields under optimized conditions google.comresearchgate.net. One study reported a stevioside conversion of 98.3% and a this compound yield of 91.4% using an Aspergillus sp. β-galactosidase at 60°C for 72 hours google.com. Another study using a β-galactosidase from Aspergillus sp. achieved a stevioside conversion of 98.3% and a this compound yield of 91.4% researchgate.net.

Whole-Cell Biocatalysis Systems

Whole-cell biocatalysis systems have emerged as a promising approach for the production and modification of this compound, offering advantages such as milder reaction conditions compared to some enzymatic hydrolysis methods researchgate.netresearchgate.net. This approach utilizes intact microbial cells engineered to express the necessary enzymes for the desired biotransformation acs.orgnih.gov.

Research has focused on designing whole-cell biocatalysts, particularly in Saccharomyces cerevisiae, to achieve the glycosylation of steviol to produce this compound acs.orgnih.gov. This involves introducing and optimizing the expression of specific uridine (B1682114) diphosphate (B83284) (UDP) glycosyltransferases (UGTs) from various plant species within the yeast chassis acs.orgnih.gov.

One of the key challenges in the biosynthesis of high-value glycosides in heterologous hosts using whole-cell biocatalysis is the potential shortage of endogenous UDP-glucose (UDPG), which serves as the sugar donor in UGT-mediated glycosylation reactions acs.org. To overcome this limitation, uridine diphosphate glucose regeneration systems are often integrated into the whole-cell biocatalyst design acs.orgnih.govgoogle.com.

Uridine Diphosphate Glucose Regeneration Systems

Uridine diphosphate glucose (UDPG) regeneration systems are crucial for the efficient operation of whole-cell biocatalysis involving glycosyltransferases, as they ensure a continuous supply of the activated sugar donor acs.orgnih.govgoogle.com. Sucrose synthases (SUS) are commonly employed in these systems acs.orgnih.govgoogle.com.

In Saccharomyces cerevisiae, sucrose can be metabolized to glucose and fructose, which then enter glycolysis and gluconeogenesis pathways to form UDPG acs.org. Sucrose synthase catalyzes a reversible reaction between sucrose and UDP to regenerate UDPG and fructose, thereby recycling UDP acs.org. This coupling of sucrose metabolism with UDPG regeneration allows for efficient glycosylation reactions without the need for external UDPG supplementation acs.orgnih.gov.

Engineered S. cerevisiae strains incorporating sucrose synthases and optimized UGTs have demonstrated the ability to efficiently glycosylate steviol to produce this compound acs.orgnih.gov. For example, a study utilizing S. cerevisiae with SUS-enabled UDPG regeneration and optimized UGT combinations achieved a high efficiency of this compound biosynthesis acs.orgnih.gov. Through site-directed mutagenesis of key residues in the SrUGT74G1 enzyme, researchers were able to reduce intermediate accumulation and achieve a significant conversion of steviol to this compound acs.orgnih.gov. Specifically, double mutations of S84A/E87A in SrUGT74G1 resulted in the glycosylation of 1.27 g/L steviol to 0.45 ± 0.06 g/L steviolmonoside (23.3% conversion) and 1.92 ± 0.17 g/L this compound (74.9% conversion) acs.orgnih.gov. This highlights the effectiveness of coupling UDPG regeneration with engineered glycosyltransferases in whole-cell systems for this compound production acs.orgnih.gov.

Whole-cell biocatalysis systems employing UDPG regeneration have also been applied to further derivatize this compound. For instance, an engineered Escherichia coli strain coupling the glycosyltransferase OleD with a UDPG regeneration system was used to convert this compound to rebaudioside KA nih.gov. This system enabled the complete conversion of 22.5 g/L this compound to rebaudioside KA without the exogenous addition of UDPG, demonstrating the potential of such systems for producing valuable this compound derivatives nih.gov.

Molecular Mechanisms of Action of Rubusoside

Modulation of Cellular Signaling Pathways

Rubusoside (B1680263) has been shown to interact with and modulate several key cellular signaling pathways that are integral to cellular processes such as inflammation, proliferation, and metabolism.

Mitogen-Activated Protein Kinase (MAPK) Pathway (e.g., p38 MAPK, ERK1/2)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that translate extracellular stimuli into a wide range of cellular responses. Research has demonstrated that this compound can influence components of this pathway, specifically p38 MAPK and Extracellular Regulated Protein Kinases 1/2 (ERK1/2). In a study investigating lipid metabolism, this compound was found to attenuate the adipogenic activity of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). nih.gov This effect was achieved by increasing the site-specific phosphorylation of PPARγ, a process mediated by p38MAPK and ERK1/2. nih.gov This finding suggests that this compound can activate these specific MAPK pathways to influence the function of downstream targets involved in metabolic regulation. nih.gov

Pathway ComponentObserved EffectBiological ContextSource
p38 Mitogen-Activated Protein Kinase (p38 MAPK)Mediates increased phosphorylation of PPARγAlleviation of lipid metabolism disorder nih.gov
Extracellular Regulated Protein Kinases 1/2 (ERK1/2)Mediates increased phosphorylation of PPARγAlleviation of lipid metabolism disorder nih.gov
Table 1: Modulation of MAPK Pathway Components by this compound

Nuclear Factor Kappa-B (NF-κB) Pathway

The Nuclear Factor Kappa-B (NF-κB) pathway is a central regulator of the inflammatory response. Evidence indicates that this compound can exert anti-inflammatory effects by suppressing this pathway. In a mouse model of ovalbumin-induced allergic asthma, treatment with this compound was shown to suppress the activation of the NF-κB pathway within pulmonary tissues. nih.gov This modulation was associated with a reduction in airway inflammation, demonstrating a clear link between this compound and the inhibition of this key pro-inflammatory signaling cascade. nih.gov

c-Jun N-terminal Kinase (JNK) Pathway

The c-Jun N-terminal Kinase (JNK) pathway, another branch of the MAPK signaling network, is primarily activated by stress stimuli and is involved in regulating apoptosis and inflammatory responses. wikipedia.orgnih.gov Currently, direct evidence specifically demonstrating the modulation of the JNK pathway by the isolated compound this compound is not extensively documented in available scientific literature. While other compounds from the Rubus genus have been shown to affect JNK signaling, a direct mechanistic action for this compound itself remains an area for further investigation.

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cellular processes like proliferation and survival; its constitutive activation is linked to various cancers. nih.gov Research into the effects of total alkaloids from a related plant, Rubus aleaefolius Poir., has shown suppression of STAT3 phosphorylation. nih.gov However, specific studies focusing solely on the direct interaction of this compound with the STAT3 signaling pathway are limited, and a definitive molecular mechanism has not been established.

Gene Expression and Regulation (e.g., PPARγ/α, Lgals3, Mknk2)

This compound has been shown to directly influence the expression of specific genes involved in metabolic control. In studies using both in vivo (high-fat diet-fed mice) and in vitro (3T3-L1 cells) models, this compound treatment led to a significant upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and Peroxisome Proliferator-Activated Receptor-α (PPARα) expression. nih.gov These receptors are master regulators of adipogenesis and fatty acid oxidation.

Concurrently, this compound was observed to down-regulate the expression of galectin-3 (Lgals3) and Mitogen-Activated Protein Kinase Interacting Serine/Threonine Kinase-2 (Mknk2). nih.gov These findings highlight a multi-targeted mechanism where this compound simultaneously enhances the expression of key metabolic regulators while suppressing others to alleviate lipid metabolism disorders. nih.gov

Gene TargetEffect on ExpressionModel SystemSource
Peroxisome Proliferator-Activated Receptor-γ (PPARγ)UpregulationIn vivo (mice) and In vitro (3T3-L1 cells) nih.gov
Peroxisome Proliferator-Activated Receptor-α (PPARα)UpregulationIn vivo (mice) and In vitro (3T3-L1 cells) nih.gov
Galectin-3 (Lgals3)DownregulationIn vivo (mice) and In vitro (3T3-L1 cells) nih.gov
Mitogen-Activated Protein Kinase Interacting Serine/Threonine Kinase-2 (Mknk2)DownregulationIn vivo (mice) and In vitro (3T3-L1 cells) nih.gov
Table 2: Effect of this compound on the Expression of Key Regulatory Genes

Enzymatic Activity Modulation (e.g., glucosyltransferase, α-amylase)

This compound interacts with enzymes in two distinct ways: by inhibiting the activity of certain endogenous enzymes and by acting as a substrate for enzymatic modification.

Research has identified crude this compound as a mixed inhibitor of α-amylase, a key enzyme responsible for the digestion of starch. nih.gov The inhibitory mechanism involves this compound binding to amino acid residues of the enzyme through hydrogen bonds and hydrophobic interactions, which alters the enzyme's conformation and reduces its catalytic activity. nih.gov

Conversely, this compound serves as an effective substrate for various glucosyltransferases, including dextransucrases and uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs). acs.orgnih.govkoreascience.kr These enzymes catalyze the transfer of glucose moieties to the this compound molecule, a process known as glucosylation. acs.orgacs.org This enzymatic modification is primarily used to improve the taste profile of this compound, reducing its inherent bitterness and enhancing its sweetness, thereby creating more palatable second-generation sweeteners. acs.orgkoreascience.kr

EnzymeEffectMechanism/ApplicationSource
α-amylaseInhibition (Mixed type)Binds to amino acid residues, changing enzyme conformation and reducing activity. nih.gov
Glucosyltransferase (e.g., UGTs, Dextransucrase)Acts as a substrateEnzymatic glucosylation to synthesize modified this compound derivatives with improved taste and sweetness. acs.orgnih.govkoreascience.kracs.org
Table 3: Modulation of Enzymatic Activity by this compound

Impact on Microbiota and Metabolite Composition

This compound has been observed to influence the composition of the gut microbiota and the profile of metabolites. nih.gov In preclinical studies involving a mouse model of Parkinson's disease, treatment with this compound was found to induce notable alterations in the fecal microbiota and the composition of metabolites. nih.gov This suggests that this compound can modulate the gut environment, which may contribute to its broader physiological effects. nih.gov The interaction between this compound and gut bacteria is a key area of its metabolic pathway, as studies on related compounds like steviol (B1681142) glycosides indicate that gut microbiota can hydrolyze them into their aglycone form, steviol.

Table 1: Effects of this compound on Gut Microbiota and Metabolites The following table is a representative summary based on available research findings. Specific quantitative changes in microbial species and metabolite concentrations may vary based on the experimental model.

CategoryObservationResearch ContextCitation
Microbiota Induces alterations in the composition of fecal microbiota.Parkinson's Disease Mouse Model nih.gov
Metabolites Induces changes in the profile of fecal metabolites.Parkinson's Disease Mouse Model nih.gov

Cellular Processes

This compound exerts its effects through several distinct cellular processes, primarily related to neuroinflammation, neuronal survival, and oxidative stress. Research has highlighted its ability to interact with specific molecular pathways involved in these phenomena. nih.gov

A key aspect of this compound's neuroprotective activity is its ability to inhibit the activation of microglia, the primary immune cells of the central nervous system. nih.gov In neurodegenerative conditions like Parkinson's disease, the over-activation of microglia contributes to chronic neuroinflammation and neuronal damage. nih.govnih.gov this compound treatment has been shown to mitigate this by reducing the release of pro-inflammatory mediators. nih.gov

The mechanism behind this inhibition involves the modulation of key intracellular signaling pathways. Specifically, this compound has been demonstrated to suppress the activation of the c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (p38 MAPK), and nuclear factor kappa-B (NF-κB) signaling pathways. nih.gov By inhibiting these pathways, this compound effectively dampens the inflammatory cascade triggered by microglial activation. nih.gov

Table 2: this compound's Inhibition of Microglia Activation

Target Pathway/MediatorEffect of this compoundImplicationCitation
Microglia Activation InhibitionReduces neuroinflammation nih.gov
Pro-inflammatory Mediators Suppresses productionDecreases inflammatory signals in the brain nih.gov
NF-κB Signaling Pathway InhibitionDownregulates a key transcription factor for inflammation nih.gov
JNK Signaling Pathway InhibitionModulates stress and inflammatory responses nih.gov
p38 MAPK Signaling Pathway InhibitionModulates stress and inflammatory responses nih.gov

This compound demonstrates a direct protective effect on neurons by preventing apoptosis, or programmed cell death. nih.gov This is particularly relevant in the context of neurodegenerative diseases, which are characterized by the progressive loss of neurons. nih.gov In vitro experiments using SN4741 cells (a dopaminergic neuronal cell line) showed that this compound could inhibit neuronal apoptosis induced by the neurotoxin MPP+. nih.gov This anti-apoptotic effect contributes to the safeguarding of dopaminergic neurons, which are critically depleted in Parkinson's disease. nih.gov By preventing the premature death of these essential neurons, this compound helps preserve neural circuits and ameliorate associated motor dysfunction in disease models. nih.gov

Table 3: Mechanisms of this compound in Attenuating Oxidative Stress

MechanismEffectAssociated PathwayCitation
Enzyme Activity Enhances antioxidant enzyme activitiesCellular antioxidant defense systems imrpress.com
Signaling Pathway Inhibits oxidative stressActivation of AMPK signaling pathway researchgate.net

Pharmacological Activities in Preclinical Models

Metabolic Regulation Studies

Preclinical investigations have indicated that rubusoside (B1680263) may influence both lipid and glucose metabolism. Studies have explored its potential in modulating lipid profiles and impacting glucose homeostasis and insulin (B600854) secretion.

Lipid Metabolism Modulation (e.g., anti-hypertriglyceridemia, hepatic steatosis, adipose tissue expansion)

This compound has demonstrated effects on lipid metabolism in preclinical settings, particularly in models of high-fat diet-induced metabolic disorders. Studies in Syrian golden hamsters fed a high-fat diet have shown that this compound can alleviate lipid metabolism disorder and liver injury nih.gov. This compound has been reported to lower serum levels of total cholesterol (TC) and triglycerides (TG), as well as lipid peroxides nih.gov.

Research suggests that the effects of Rubus suavissimus extract, which contains this compound, on lipid homeostasis may involve pathways such as PPAR/SREBP imrpress.com. Experimental evidence supports the association of these pathways with the observed modulation of lipid metabolism imrpress.com. In mice fed a high-fat diet, Rubus suavissimus extract attenuated body weight gain and lowered cholesterol and triglyceride levels in the liver and serum imrpress.com. It also resulted in a notable decrease in liver weight and liver index compared to high-fat diet groups imrpress.com.

A study using 1H-NMR metabolomics in golden hamsters on a high-fat diet analyzed the effect of this compound on serum metabolites mdpi.com. The findings indicated that a high-fat diet disturbed amino acid, sugar, fat, and energy metabolism mdpi.com. Supplementation with this compound from the onset of the high-fat diet showed better effects in preventing these changes compared to delayed supplementation, suggesting a preventive effect on high-fat diet-induced lipid metabolism disorder mdpi.com. Increased choline (B1196258) levels, indicative of disturbed fat metabolism, were observed in high-fat diet animals, and this compound supplementation helped preserve the levels of lipid metabolism markers in the liver and serum mdpi.com.

Glucose Metabolism and Insulin Secretion Studies

Preclinical studies suggest that this compound may influence glucose metabolism and insulin secretion. This compound is a major ingredient in Rubus suavissimus leaves, which have been shown to decrease blood glucose levels by protecting pancreatic islet cells nih.gov.

Metabolomics studies using UPLC-Q/TOF MS have investigated the effect of this compound on palmitic acid-induced lipotoxicity in INS-1 cells, a pancreatic beta cell line nih.gov. This research identified potential biomarkers associated with lipotoxicity and suggested that this compound could regulate abnormal metabolic pathways influenced by palmitic acid nih.gov. Pathways such as pentose (B10789219) and glucuronate interconversions and glycerophospholipid metabolism were identified as being significantly influenced nih.gov.

While some research focuses on other steviol (B1681142) glycosides like rebaudioside A and stevioside (B1681144), which have demonstrated effects on insulin secretion in isolated mouse islets in a dose- and glucose-dependent manner, these studies highlight the broader potential of steviol glycosides, including this compound, in impacting glucose homeostasis researchgate.netnih.gov. Rebaudioside A, for instance, was shown to stimulate insulin secretion in the presence of high glucose concentrations and this effect was dependent on extracellular calcium researchgate.netnih.gov.

Neuroprotection Studies

Research has begun to explore the potential neuroprotective effects of this compound, particularly in the context of neuroinflammation and neurodegeneration, including models relevant to Parkinson's disease.

Mitigation of Neuroinflammation (e.g., in Parkinson's disease models)

Neuroinflammation is recognized as a significant factor in the pathogenesis of neurodegenerative conditions, including Parkinson's disease (PD) nih.govmdpi.com. It involves the activation of microglia and the production of pro-inflammatory cytokines nih.govmdpi.com. Preclinical studies have investigated the ability of this compound to mitigate neuroinflammation.

In a study using a mouse model of Parkinson's disease induced by MPTP, this compound treatment was found to reduce the release of pro-inflammatory mediators by inhibiting microglia activation nih.gov. This suggests a potential role for this compound in counteracting the inflammatory processes that contribute to neuronal damage in PD nih.gov. The study also noted that this compound altered gut microbiota and metabolite composition, suggesting a potential link between its effects and the gut-brain axis in PD models nih.gov.

Prevention of Neurodegeneration

Neurodegeneration, characterized by the progressive loss of neurons, is a hallmark of diseases like Parkinson's disease nih.govmdpi.com. Preclinical research aims to identify compounds that can protect neurons from damage and death.

In the MPTP-induced Parkinson's disease model mentioned previously, this compound was found to mitigate cellular apoptosis in addition to reducing neuroinflammation nih.gov. This suggests that this compound may offer protection to neurons from programmed cell death, a key process in neurodegenerative disorders nih.gov. While the exact mechanisms are still being elucidated, the observed reduction in both neuroinflammation and apoptosis points to a potential neuroprotective effect of this compound in this preclinical model of PD nih.gov.

Anti-Inflammatory and Immunomodulatory Research

Beyond its potential role in neuroinflammation, this compound and related compounds have been investigated for broader anti-inflammatory and immunomodulatory activities in various preclinical models.

This compound, as a principal steviol bisglucoside from Rubus chingii var. suavissimus, has been documented for its anti-inflammatory properties in diverse disease models nih.gov. While the provided search results specifically detail the anti-inflammatory effects in the context of neuroinflammation in PD models nih.gov, other research on related steviol glycosides, such as stevioside, provides further context for the potential anti-inflammatory actions of this class of compounds.

Studies on stevioside, for instance, have shown that it can attenuate the synthesis of inflammatory mediators in LPS-stimulated cells by interfering with signaling pathways like IKKbeta and NF-kappaB researchgate.net. Stevioside has also been shown to suppress the release of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta in LPS-stimulated cells researchgate.net. These findings on related compounds suggest that this compound may also exert anti-inflammatory effects through similar mechanisms involving the modulation of inflammatory pathways and cytokine production.

Preclinical studies on various plant-derived compounds, including those structurally distinct from this compound, have demonstrated anti-inflammatory and immunomodulatory activities through mechanisms such as the inhibition of NF-κB activation and modulation of cytokine production frontiersin.org. This broader context of natural product research supports the plausibility of this compound possessing such activities.

Anti-Asthmatic Effects (e.g., reduction of inflammatory cytokines, airway hyperresponsiveness)

Investigations using ovalbumin (OVA)-induced allergic asthma mouse models have demonstrated the anti-asthmatic effects of this compound. Treatment with this compound effectively attenuated airway hyperresponsiveness, a key feature of asthma. fishersci.noconicet.gov.arecostore.comguidetopharmacology.org Furthermore, studies have shown a reduction in inflammatory cells within the bronchoalveolar lavage fluid (BALF) of asthmatic mice following this compound administration. fishersci.noconicet.gov.arecostore.comguidetopharmacology.org Histological examination of lung tissues from these mice also revealed a mitigation of inflammatory infiltration. fishersci.noconicet.gov.arguidetopharmacology.org

This compound's anti-asthmatic effects are associated with a decrease in the levels of various inflammatory cytokines in the BALF of asthmatic mice, including TNF-α, IL-13, IL-6, IL-5, and IL-4. fishersci.noconicet.gov.arecostore.comguidetopharmacology.orgguidetomalariapharmacology.org The mechanism underlying these effects appears to involve the modulation of the NF-κB pathway, with this compound shown to suppress NF-κB pathway activation induced by OVA in pulmonary tissues. fishersci.noconicet.gov.arecostore.comlipidmaps.org this compound has also been reported to enhance the mRNA level of Foxp3 in the lungs of asthmatic mice while decreasing that of IL-17A, IL-23, and RORγt. conicet.gov.ar A decline in OVA-dependent IgE and IgG1 in the serum of these mice was also observed. conicet.gov.arecostore.com

General Anti-inflammatory Properties in Disease Models

Beyond its specific effects on asthma, this compound has demonstrated general anti-inflammatory properties in various preclinical disease models. fishersci.noconicet.gov.arecostore.comguidetomalariapharmacology.orglipidmaps.orgabcam.comwikipedia.org In the context of inflammation, this compound has been shown to decrease the production of inflammatory factors. lipidmaps.org A key mechanism identified for its anti-inflammatory action is the inactivation or suppression of the NF-κB signaling pathway. lipidmaps.orgabcam.com This aligns with its observed effects in the OVA-induced asthma model. fishersci.noconicet.gov.arecostore.comlipidmaps.org Additionally, this compound has been investigated for its ability to mitigate neuroinflammation in a preclinical model of Parkinson's disease, where it was found to reduce the release of pro-inflammatory mediators by inhibiting microglia activation. guidetomalariapharmacology.orgabcam.com

Anti-Cariogenic Research

Preclinical research has explored this compound's potential in preventing dental caries, primarily by investigating its effects on Streptococcus mutans, a major cariogenic bacterium involved in dental biofilm formation and acid production.

Inhibition of Oral Biofilm Formation

Studies have shown that this compound can affect the cariogenic characteristics and virulence gene expression of S. mutans biofilms in vitro. fishersci.seuni.luabcam.comfishersci.se When S. mutans was grown in the presence of this compound, lower levels of biofilm accumulation were observed compared to growth in media supplemented with sucrose (B13894) or xylitol. uni.luabcam.comfishersci.se this compound also reduced the production of extracellular polysaccharides (EPS), including soluble EPS (SEPS), intracellular EPS (IPS), and insoluble EPS (IEPS), which are crucial components for the structural integrity and accumulation of dental biofilms. uni.luabcam.comfishersci.se The inhibitory effect on SEPS and IEPS production was reported to be better than that of xylitol. uni.lu These findings suggest that this compound can inhibit the adhesion and accumulation of S. mutans, thereby reducing biofilm formation. uni.lu

Reduction of Acid Production by Cariogenic Bacteria

A significant factor in the development of dental caries is the production of organic acids, primarily lactic acid, by cariogenic bacteria metabolizing carbohydrates. fishersci.se Research indicates that growth of S. mutans in the presence of this compound results in lower levels of acid production compared to growth in media containing sucrose or xylitol. fishersci.seuni.luabcam.comfishersci.se This suggests that this compound can inhibit the generation of lactic acid by S. mutans. fishersci.se The inhibitory effect on acid production might be linked to the downregulation of genes involved in acid metabolism, such as ldh. fishersci.seabcam.comfishersci.se

Other Biological Activities Investigated in Preclinical Models (e.g., anti-angiogenic, anti-allergic)

In addition to its anti-asthmatic and anti-cariogenic properties, preclinical investigations have explored other potential biological activities of this compound. Anti-angiogenic properties have been mentioned in the context of this compound's potential applications. ecostore.comneobioscience.comnih.gov Furthermore, this compound is noted for its anti-allergic effects. ecostore.comneobioscience.comnih.govuni-freiburg.de The anti-asthmatic activity discussed earlier can be considered a specific manifestation of its broader anti-allergic properties, involving the modulation of immune responses and inflammatory mediators associated with allergic reactions.

Structure Activity Relationship Studies of Rubusoside and Its Derivatives

Influence of Glycosyl Moiety Modifications on Biological Activity

Modifications to the glycosyl moieties of rubusoside (B1680263) have a significant impact on its biological activity, particularly its sweet and bitter taste profiles. rsc.orgacs.org The number and position of sugar units attached to the steviol (B1681142) backbone play a critical role. researchgate.net

Impact on Sweetness Intensity and Quality of Taste

The addition of glucosyl residues to this compound can significantly enhance its sweetness intensity and improve the quality of its taste. jmb.or.kracs.org Studies have shown that transglucosylation, particularly at the 13-O-glucosyl moiety, can lead to derivatives with superior taste compared to this compound. jmb.or.krnih.gov For instance, glucosyl this compound 1 and glucosyl this compound 2, synthesized enzymatically, exhibited improved sweetness intensity and quality of taste over this compound. jmb.or.kr β-Monoglucosylation of two 2-hydroxyl groups, as well as α-monoglucosylations of the 4- and 6-hydroxyl groups of the 13-glucosyl moiety, have been shown to increase the relative sweetness of this compound while maintaining or improving taste quality. acs.orgresearchgate.net In contrast, monoglucosylations at other hydroxyl groups may decrease taste quality. acs.org

The length and branching of the glycosyl chains at both the C-13 and C-19 positions of the steviol aglycone are related to sweetness intensity and taste quality. Steviol glycosides with more glucosyl residues, such as Rebaudioside A, generally exhibit higher maximum sweetness and faster sweetness onset compared to those with fewer glucosyl units like this compound and stevioside (B1681144). rsc.orgmdpi.com

Conversely, this compound and stevioside, with fewer glucosyl groups, tend to have a more immediate and distinct bitter taste and a lingering aftertaste. researchgate.netnih.gov

Here is a table illustrating the relative sweetness and taste quality of this compound and some related steviol glycosides:

CompoundRelative Sweetness (vs. Sucrose)Quality of Taste
Sucrose (B13894)100Standard
This compound~114 jmb.or.krtandfonline.comSlightly bitter aftertaste jmb.or.krtandfonline.com
Glucosyl this compound 1~1.16x this compound jmb.or.krImproved jmb.or.kr
Glucosyl this compound 2Enhanced over this compound jmb.or.krImproved jmb.or.kr
Stevioside~143 tandfonline.comSlightly bitter taste and aftertaste tandfonline.com
Rebaudioside A~242 jmb.or.kr, 250-300 thegoodscentscompany.comHigh quality jmb.or.kr

Relationship with Receptor Binding Interactions

Sweet taste is primarily mediated by the heterodimeric sweet taste receptor T1R2/T1R3. researchgate.netbiorxiv.org this compound, like sucrose, is known to bind to both the VFD2 and VFD3 domains of this receptor. researchgate.net The interaction of steviol glycosides with taste receptors is governed by both hydrogen bonding and hydrophobic interactions. mdpi.com The hydroxyl groups of the monosaccharides at the C-13 and C-19 positions can interact with polar amino acid residues in the binding pocket through hydrogen bonds, while the aglycone part interacts with apolar residues via hydrophobic interactions. mdpi.com

The number and arrangement of glycosyl units influence how well the molecule fits into the binding sites of taste receptors. mdpi.com While the exact mechanisms are still being elucidated, it is hypothesized that the sweet profile of steviol glycosides, including the bitter aftertaste, involves interactions with both the T1R2 sweet receptor and T2R bitter receptors. rsc.org Steviol glycosides with fewer β-glycosyl residues, such as this compound, tend to show lower bitter threshold values and higher bitter intensities compared to those with more residues. rsc.org

Regiospecific Modifications and their Effects

Regiospecific modifications, where specific hydroxyl groups on the glycosyl moieties are targeted for alteration, have distinct effects on the taste properties of this compound derivatives. For example, transglucosylation at the 13-O-glucosyl moiety by regioselective dextransucrases has been shown to increase sweetness and improve taste quality. jmb.or.krnih.gov Conversely, transglycosylation to the glucosyl residue at the C-19 carboxyl group has been reported to worsen both the intensity and quality of sweetness in stevioside and this compound derivatives. tandfonline.com

Enzymatic monoglucosylation studies have further highlighted the importance of regiospecificity. β-Monoglucosylation at specific 2-hydroxyl groups and α-monoglucosylations at the 4- and 6-hydroxyl groups of the 13-glucosyl moiety improved sweetness and taste quality, whereas modifications at other positions often had negative effects on taste quality. acs.orgresearchgate.net

Strategies for Improving Organoleptic Properties of Derivatives

Several strategies have been explored to improve the organoleptic properties of this compound and its derivatives, primarily focusing on reducing bitterness and enhancing the sweetness profile. These strategies often involve enzymatic modifications to introduce additional sugar units. jmb.or.krtandfonline.comresearchgate.net

Enzymatic transglucosylation using enzymes like cyclomaltodextrin glucanotransferase (CGTase) or dextransucrases has been a key approach. jmb.or.krtandfonline.comnih.govtandfonline.com By adding glucosyl residues, particularly to the 13-O-glucosyl moiety, researchers have successfully generated this compound derivatives with increased sweetness intensity and improved taste quality, including a reduction in bitter aftertaste. jmb.or.krnih.govresearchgate.nettandfonline.com

Another strategy involves the use of β-fructofuranosidase to introduce fructosyl residues. tandfonline.com Transfructosylated derivatives of this compound have shown significant improvement in taste quality. tandfonline.com

Protection of specific hydroxyl groups before enzymatic modification can also be employed to achieve regioselective glucosylation and obtain desired derivatives with improved sensory properties. tandfonline.com

While enzymatic modifications have shown promise in improving the taste profile of this compound derivatives, completely eliminating bitterness and the residual aftertaste remains a challenge in some cases. nih.gov Research continues to explore different enzymes and modification strategies to optimize the organoleptic properties of these natural sweeteners. nih.govmdpi.com

Advanced Analytical Methodologies in Rubusoside Research

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the structure and functional groups of Rubusoside (B1680263).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural determination and verification of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. For instance, ⁶⁰⁰ MHz ¹H-NMR spectroscopy has been used to analyze this compound, providing detailed spectral data. In ¹H-NMR spectra, characteristic peaks in the anomeric region (4.2-5.3 ppm) are indicative of the sugar moieties attached to the aglycone. Specific peaks and their coupling constants can confirm the structure of this compound, such as doublets around δ 5.25 (J = 8.1 Hz) and δ 4.28 (J = 7.8 Hz) researchgate.net. Furthermore, techniques like HMBC (Heteronuclear Multiple Bond Correlation) NMR spectroscopy are used to establish correlations between protons and carbons, aiding in the complete assignment of signals and confirmation of the molecular structure researchgate.net.

¹H-NMR based metabolomics is also utilized to study the effects of this compound on biological systems. This approach allows for the qualitative and quantitative detection of endogenous and exogenous metabolites in biological fluids like serum mdpi.com. ¹H-NMR metabolomics analysis has been applied to investigate the impact of this compound on serum metabolites in animal models, revealing alterations in metabolic pathways such as amino acid metabolism, synthesis of ketone bodies, choline (B1196258), and 4-hydroxyphenylacetate (B1229458) metabolism mdpi.comresearchgate.netnih.gov.

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of this compound, often in conjunction with UV or Evaporative Light Scattering (ELS) detectors. HPLC allows for the separation of this compound from other related compounds, such as other steviol (B1681142) glycosides found in Rubus suavissimus or Stevia rebaudiana researchgate.netthermofisher.comscirp.orgcabidigitallibrary.org.

Various HPLC methods have been developed for the determination of steviol glycosides, including this compound. The Joint European (FAO/WHO) Commission on Food Additives (JECFA) has published monographs recommending HPLC methods for the determination of several steviol glycosides, including this compound, typically using UV detection at 210 nm thermofisher.com. These methods often employ polar amine columns or reversed-phase (RP) C18 columns with mobile phases consisting of acetonitrile (B52724) and water or buffer systems thermofisher.comscirp.orgcabidigitallibrary.org.

Optimizing parameters such as mobile phase composition, pH, and temperature is crucial for achieving good separation of this compound from structurally similar compounds scirp.orgcabidigitallibrary.org. For instance, studies have investigated the effect of temperature and pH on the separation of steviol glycosides by RP-HPLC, suggesting optimal conditions for better resolution scirp.orgcabidigitallibrary.org.

HPLC is also used to monitor the production of this compound through enzymatic conversion processes researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of LC with the sensitivity and identification capabilities of MS. LC-MS is a critical tool for the analysis of this compound, particularly for complex samples or when high sensitivity is required.

LC-MS allows for the separation of this compound and its related compounds by LC, followed by their detection and characterization by MS based on their mass-to-charge ratio and fragmentation patterns nih.govnih.govmdpi.commac-mod.com. This technique is valuable for confirming the identity and purity of this compound nih.govmedchemexpress.com.

LC-MS methods, including LC-ESI-QQ (Liquid Chromatography-Electrospray Ionization-Quadrupole) and UPLC-Q/TOF MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry), have been applied in this compound research nih.govmedchemexpress.comnih.gov. These methods are used for both targeted and non-targeted analysis of this compound and related metabolites in various matrices, including biological samples medchemexpress.comnih.gov. LC-MS/MS (tandem mass spectrometry) provides further structural information through fragmentation analysis, aiding in the confident identification of this compound and its metabolites mdpi.com.

LC-MS is also utilized in metabolomics studies to identify and quantify metabolites affected by this compound intervention medchemexpress.comnih.gov.

Metabolomics Approaches for Biological Sample Analysis

Metabolomics is a comprehensive study of all metabolites in a biological system. When applied to this compound research, metabolomics aims to understand the metabolic changes induced by this compound or to identify this compound and its metabolites within biological matrices. Both NMR-based and MS-based metabolomics approaches are employed. mdpi.comnih.govmedchemexpress.comnih.gov.

¹H-NMR metabolomics has been used to analyze serum samples to explore the effects of this compound on metabolic profiles, providing insights into its potential mechanisms of action related to lipid and glucose metabolism mdpi.comresearchgate.netnih.gov. This involves acquiring ¹H-NMR spectra of serum samples and using multivariate statistical analysis to identify significant metabolic differences between groups (e.g., control vs. This compound-treated) mdpi.com.

MS-based metabolomics, particularly using UPLC-Q/TOF MS, has been applied to study the protective effects of this compound in cell models. This involves the identification and characterization of metabolites that are altered in response to conditions like lipotoxicity and the subsequent intervention with this compound medchemexpress.comnih.gov. Metabolomics experiments can characterize potential biomarkers and highlight affected metabolic pathways, such as pentose (B10789219) and glucuronate interconversions, and glycerophospholipid metabolism medchemexpress.com.

These metabolomics studies generate large datasets that require sophisticated data processing and analysis techniques to extract meaningful biological insights medchemexpress.comnih.gov.

Bioinformatic Platforms for Multi-Omics Data Integration

To gain a more holistic understanding of the biological effects of this compound, researchers are increasingly employing multi-omics approaches. This involves integrating data from different omics levels, such as metabolomics and transcriptomics acs.orgnih.gov. Bioinformatic platforms and tools are essential for the integration, analysis, and interpretation of these complex multi-omics datasets nih.govmixomics.orgnih.govebi.ac.ukfrontlinegenomics.com.

Integrating metabolomics data with other omics data, such as transcriptomics (the study of gene expression), can help to connect changes in metabolite levels with changes in gene activity, providing a more comprehensive picture of the biological pathways affected by this compound acs.org. For example, comparative metabolome and transcriptome analysis has been used to investigate the accumulation mechanism of this compound in Rubus suavissimus, identifying glycosyltransferase genes associated with its biosynthesis acs.org.

Bioinformatic platforms offer tools for data processing, statistical analysis, pathway analysis, and data visualization, which are crucial for identifying key molecular drivers and understanding the interplay between different biological layers nih.govmixomics.orgnih.govebi.ac.ukfrontlinegenomics.com. While the specific application of advanced bioinformatic platforms solely for this compound multi-omics data integration is an evolving area, the principles and tools used for general multi-omics integration are applicable nih.govmixomics.orgnih.govebi.ac.ukfrontlinegenomics.com. These platforms can help in constructing networks that show relationships between metabolites and genes, leading to a deeper understanding of this compound's effects on biological systems nih.govmixomics.org.

Characterization of this compound-Mediated Solubilization Systems for Research Applications (e.g., nano-micelles)

This compound (RUB), a natural steviol glycoside, has demonstrated significant potential as a solubilizing agent for a variety of poorly water-soluble compounds, facilitating their use in diverse research applications. This capacity is attributed to this compound's amphiphilic structure, possessing both a lipophilic steviol core and hydrophilic glucose moieties, which enables it to act as a biosurfactant and self-assemble into micellar nanoparticles in aqueous solutions. fishersci.caguidetopharmacology.org The characterization of these this compound-mediated solubilization systems, particularly nano-micelles, is crucial for understanding their behavior and optimizing their application in research.

Studies have characterized this compound micelles, determining key parameters such as the critical micelle concentration (CMC). The CMC of this compound micelles in water has been reported to be 0.18 mM, a value determined using techniques such as fluorescence probes like pyrene. fishersci.caguidetopharmacology.org This parameter indicates the concentration above which this compound molecules begin to aggregate and form micelles, which are essential for encapsulating hydrophobic compounds.

The size and zeta potential of this compound-based micelles are also important characteristics for their application in research, particularly in areas like drug delivery. Dynamic light scattering (DLS) is a common method used for measuring the particle size and size distribution of these nanomicelles. Studies have shown that this compound can form nanomicelles with sizes in the nanometer range. For instance, this compound-encapsulated C6-Ceramide formed nanomicelles with a diameter of approximately 32 nm. citeab.comlongdom.org When used to solubilize paclitaxel, this compound formed nano-micelles with a mean particle size of 4.7 ± 0.7 nm in diameter. guidetopharmacology.org The small size of these nanomicelles is advantageous for various research applications, including potentially improving cellular uptake and tissue distribution of encapsulated compounds.

This compound-mediated solubilization systems have been successfully applied to enhance the solubility of numerous compounds with poor water solubility, which is a significant challenge in pharmaceutical and biological research. Examples of compounds whose solubility has been notably increased by this compound include C6-Ceramide, curcumin (B1669340), resveratrol (B1683913), liquiritin (B1674860), teniposide, and paclitaxel. fishersci.caguidetopharmacology.orgguidetopharmacology.orgciteab.comlongdom.orgnih.govnih.govwikipedia.orgciteab.comguidetopharmacology.org

Research findings highlight the extent of solubility enhancement achievable with this compound. For instance, 1% this compound solution increased the solubility of vitamin E by 10⁵ times and vitamin D2 by 111 times at 25℃. nih.gov this compound also significantly enhanced the solubility of NBD C6-Ceramide, solubilizing it to a concentration of 3.6 mg/mL in water and loading 1.96% of the ceramide in the nanomicelles. nih.govciteab.com For paclitaxel, this compound enabled a supersaturated concentration of 6 mg/mL, representing a 60,000-fold increase over its intrinsic saturation. guidetopharmacology.org A 10% aqueous solution of this compound has been shown to enhance curcumin solubility to between 0.6 and 2.3 mg/mL. wikidata.org Furthermore, this compound has been reported to increase the solubility of resveratrol by 33-fold and curcumin by 60-fold. guidetopharmacology.org In the case of liquiritin and teniposide, a 10% purified this compound solution increased their water solubility from 0.98 mg/mL to 4.70 ± 0.12 mg/mL and from 0 mg/mL to 3.42 ± 0.11 mg/mL, respectively. fishersci.ca

The stability of this compound-solubilized compounds in aqueous solutions is also a key characteristic for their utility in research. NBD C6-Ceramide in this compound nanomicelles remained stable in aqueous solutions, which is important for studies involving aqueous formulations. citeab.com While curcuminoids solubilized in this compound solutions were generally stable at room temperature, some gradual changes in stability were observed over time compared to stevioside (B1681144) solutions. wikidata.org

These solubilization systems are valuable tools in research for improving the delivery and evaluation of hydrophobic compounds. For example, this compound-assisted nanomicelles have been used as a delivery system for C6-Ceramide in animal models to characterize its pharmacokinetics and tissue distribution, enabling in vivo evaluation of potential new cancer treatments. longdom.orgnih.govciteab.com The ability of this compound to form stable nanomicelles allows for the preparation of aqueous formulations of poorly soluble compounds without the need for organic solvents or surfactants, which can be beneficial for various biological assays and in vivo studies. citeab.com

The characterization of this compound-mediated solubilization systems through techniques like DLS and CMC determination provides essential information for researchers to effectively utilize these systems for enhancing the solubility and facilitating the study of hydrophobic molecules in various scientific investigations.

CompoundIntrinsic Solubility (approx.)Solubility with this compound (examples)Fold Enhancement (examples)Characterization Data (examples)Source(s)
C6-CeramidePoorly soluble / 0.1 mg/mL citeab.com3.6 mg/mL (in water) nih.govciteab.com-Nanomicelle size: ~32 nm citeab.comlongdom.org citeab.comlongdom.orgnih.govciteab.com
CurcuminLow solubility guidetopharmacology.org0.6-2.3 mg/mL (10% RUB) wikidata.org, 60-fold guidetopharmacology.org60-fold guidetopharmacology.org- guidetopharmacology.orgwikidata.org
Resveratrol-33-fold guidetopharmacology.org33-fold guidetopharmacology.org- guidetopharmacology.org
Liquiritin0.98 mg/mL fishersci.ca4.70 ± 0.12 mg/mL (10% RUB) fishersci.ca~4.8-fold- fishersci.ca
Teniposide0 mg/mL fishersci.ca3.42 ± 0.11 mg/mL (10% RUB) fishersci.ca-- fishersci.ca
Paclitaxel0.1 µg/mL guidetopharmacology.org6 mg/mL guidetopharmacology.org60,000-fold guidetopharmacology.orgNanomicelle size: 4.7 ± 0.7 nm guidetopharmacology.org guidetopharmacology.org
Vitamin E-Increased solubility (1% RUB) nih.gov10⁵ times nih.gov- nih.gov
Vitamin D2-Increased solubility (1% RUB) nih.gov111 times nih.gov- nih.gov

Future Research Directions

Elucidation of Unexplored Biosynthetic Routes

The biosynthesis of rubusoside (B1680263), like other steviol (B1681142) glycosides (SvGls), involves a complex pathway derived from the mevalonate (B85504) (MVA) pathway, leading to the formation of ent-kaurene (B36324), followed by oxidation and hydroxylation to produce steviol. Subsequent glycosylation steps, catalyzed by UDP-dependent glycosyltransferases (UGTs), add sugar moieties to the steviol backbone, resulting in various SvGls, including this compound. While some key UGTs involved in major SvGl biosynthesis have been identified, the complete pathway, particularly the later glycosylation steps leading to minor SvGls and the precise enzymes involved in this compound formation from its precursors, are not yet fully understood. nih.govmdpi.com Further research is needed to identify and characterize the specific enzymes, such as rhamnosyl- and xylosyltransferases, that may be involved in the formation of this compound and its derivatives. nih.gov Studies on transgenic plants have hinted at a wider range of potential biosynthetic routes for this compound, suggesting the involvement of minor pathways or alternative enzymatic activities that warrant further investigation. nih.govresearchgate.net Elucidating these unexplored routes will provide a more complete picture of this compound biosynthesis and potentially reveal new targets for metabolic engineering to enhance its production. Research into the genetic regulation of the steviol glycoside biosynthesis pathway is also needed. researchgate.net

Further Optimization of Microbial Production Systems

Microbial biosynthesis offers a promising sustainable and scalable alternative to traditional plant extraction for this compound production. Engineered microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, have been explored as chassis for the de novo synthesis of this compound and other SvGls. nih.govmdpi.com While significant progress has been made, achieving commercially viable production titers and purities still requires further optimization. Challenges include the weak catalytic activity of certain enzymes, such as cytochrome P450s (CYP450s), and the poor substrate specificity of some UGTs, leading to the accumulation of intermediate products. mdpi.comnih.govmdpi.com

Future research should focus on enhancing the catalytic efficiency of these key enzymes through protein engineering and directed evolution. mdpi.comnih.gov Strategies to improve the transformation rate from this compound to other desired rebaudiosides, such as Reb M, are also crucial for producing better-tasting sweeteners. nih.gov Optimizing metabolic flux towards the this compound synthesis pathway within the microbial host is essential. nih.gov This can involve in silico predictions using genome-scale metabolic models to identify engineering targets. nih.gov Furthermore, developing biosensors that respond to key precursors or this compound itself could enable the decoupling of yeast growth and this compound production, leading to improved yields. nih.gov Addressing transport limitations, such as identifying and manipulating efflux pumps involved in this compound secretion, can also enhance production. researchgate.net

Research into enzymatic bioconversion of readily available SvGls like stevioside (B1681144) into this compound using specific β-glucosidases has also shown promise for mass production. researchgate.netgoogle.com Further optimization of these enzymatic processes, including enzyme immobilization and reaction condition optimization, could improve efficiency and yield. google.com

Identification of Novel Molecular Targets and Signaling Pathways

This compound has demonstrated various biological activities, including potential anti-inflammatory and neuroprotective effects. nih.gov Research suggests it may mitigate neuroinflammation and cellular apoptosis in models of Parkinson's disease, potentially by inhibiting microglia activation and preventing neuronal apoptosis. nih.gov It has also been shown to activate signaling pathways such as JNK, p38 MAPK, and NF-κB. nih.gov Furthermore, this compound has shown potential in regulating lipid metabolism disorder and alleviating liver injury in animal models. frontiersin.org Network pharmacology analysis has predicted this compound as one of the active components in Rubus chingii related to lipid metabolism regulation, involving numerous target genes and pathways. frontiersin.org this compound has also been investigated for its potential anti-diabetic effects, with studies suggesting it can reduce blood glucose and inhibit oxidative stress by activating the AMPK signaling pathway. researchgate.net This activation appears to modulate the expression of GLUT2 and GLUT4. researchgate.net

Future research should aim to definitively identify the primary molecular targets through which this compound exerts its diverse biological effects. This could involve a combination of in vitro and in vivo studies, utilizing techniques such as pull-down assays, reporter gene assays, and advanced imaging. Further investigation into the specific interactions of this compound with key proteins and receptors within the identified signaling pathways (e.g., JNK, p38 MAPK, NF-κB, AMPK) is needed to understand the precise mechanisms of action. Exploring the impact of this compound on other relevant signaling cascades and identifying novel pathways not yet associated with this compound will broaden our understanding of its therapeutic potential. Given its influence on gut microbiota composition and metabolites in PD mice, further research into the gut-brain axis and the role of microbial metabolites in mediating this compound's effects is also warranted. nih.gov

Advanced Structure-Activity Relationship Modeling

Understanding the relationship between the chemical structure of this compound and its biological activities, including sweetness and therapeutic effects, is crucial for the rational design of novel derivatives with improved properties. While some studies have explored the structure-sweetness relationship of steviol glycosides, including this compound and its derivatives, a comprehensive understanding of how structural modifications impact other bioactivities is still developing. mdpi.com

Future research should focus on developing advanced structure-activity relationship (SAR) models for this compound. This could involve computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, to predict the binding affinity and activity of this compound and its analogs with identified molecular targets. biorxiv.org Synthesis and evaluation of a library of this compound derivatives with targeted structural modifications are necessary to experimentally validate these models and identify key functional groups or structural features responsible for specific activities. mdpi.com High-throughput screening methods can be employed to assess the biological activities of these derivatives. Integrating data from molecular modeling, synthesis, and biological testing will facilitate the design of novel compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Integration of Multi-Omics Data for Comprehensive Understanding

Complex biological processes, such as the biosynthesis of natural products and the mechanisms of drug action, involve intricate interactions at multiple molecular levels. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of these processes. frontiersin.orgnih.gov

Future research on this compound should leverage multi-omics approaches to gain a more comprehensive understanding of its biology. Integrating genomic data from Rubus suavissimus with transcriptomic data under different cultivation conditions or genetic modifications can help identify regulatory genes and pathways involved in this compound biosynthesis. nih.govmdpi.com Proteomic analysis can reveal the abundance and activity of enzymes involved in the pathway, while metabolomics can provide insights into the metabolic flux and the accumulation of intermediates and related compounds. mdpi.com

Similarly, multi-omics integration can be applied to study the effects of this compound in biological systems. Combining transcriptomic, proteomic, and metabolomic data from cells or animal models treated with this compound can help elucidate the global molecular changes induced by the compound and identify key pathways and networks affected. nih.govresearchgate.net For instance, integrating data on gut microbiota composition (microbiome) with metabolomics and host transcriptomics in studies investigating this compound's effects on Parkinson's disease could provide a deeper understanding of the gut-brain axis involvement. nih.govmdpi.com Developing robust computational tools and frameworks for integrating and analyzing these diverse datasets is crucial for extracting meaningful biological insights and identifying potential biomarkers or therapeutic targets. frontiersin.orgnih.govresearchgate.net

Q & A

Q. How should researchers report conflicting data on this compound’s cytotoxicity?

  • Methodological Answer :
  • Transparent reporting : Disclose cell lines, passage numbers, and culture conditions in supplements. For example, this compound’s cytotoxicity in HepG2 (IC50 = 50 μM) vs. no effect in HEK293 must note serum concentration differences (10% vs. 5% FBS) .
  • FAIR data principles : Upload raw flow cytometry data to repositories like Figshare with CC-BY licenses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.